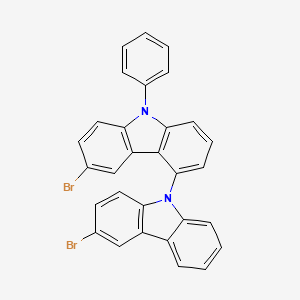

3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole

Description

Significance of Carbazole (B46965) and Bicarbazole Architectures in Optoelectronic Materials

Carbazole is an aromatic heterocyclic compound that has garnered significant attention in the field of optoelectronics. Its rigid, planar structure and electron-rich nature provide excellent hole-transporting properties, high thermal stability, and a high photoluminescence quantum yield. rsc.orgmdpi.com These characteristics make carbazole derivatives highly suitable for a variety of electronic applications, including organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs). rsc.org

The dimerization of carbazole units to form bicarbazole architectures further enhances these desirable properties. Bicarbazole derivatives often exhibit a higher glass transition temperature and improved morphological stability compared to their monomeric counterparts. chemicalbook.com The coupling of two carbazole moieties can be achieved at various positions, leading to a wide range of structural isomers with distinct electronic and photophysical characteristics. This structural versatility allows for the fine-tuning of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance. acs.org

Research Context of Substituted Bicarbazole Systems

The introduction of substituents onto the bicarbazole framework is a powerful strategy for tailoring the material's properties to meet the specific demands of a particular application. By strategically adding different functional groups, researchers can modulate the electron-donating or electron-accepting nature of the molecule, thereby influencing its charge transport capabilities and emission characteristics. researchgate.net

For instance, the incorporation of electron-withdrawing groups can lower both the HOMO and LUMO energy levels, while electron-donating groups can have the opposite effect. researchgate.net This ability to engineer the electronic properties of bicarbazole systems is of paramount importance in the design of host materials for phosphorescent OLEDs (PhOLEDs), where precise energy level alignment between the host and the dopant is essential for efficient energy transfer and high device efficiency. Furthermore, substitutions can also improve the solubility and processability of the materials, which is a critical consideration for the fabrication of large-area devices using solution-based techniques. chemicalbook.com

Academic Research Focus on 3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole

While the broader family of bicarbazole derivatives has been a subject of intense research, publicly available academic literature focusing specifically on the synthesis, properties, and applications of This compound is limited. This specific isomer, with its particular substitution pattern of dibromo and phenyl groups, represents a unique point in the vast chemical space of bicarbazole compounds.

Given the reactive nature of the bromine atoms, this compound is likely a key intermediate for the synthesis of more complex, functionalized bicarbazole derivatives through cross-coupling reactions. The phenyl group at the 9-position of one carbazole unit and the linkage at the 4 and 9' positions create a specific steric and electronic environment that could lead to interesting photophysical properties in its derivatives.

In the absence of detailed research on the target compound, an examination of its likely precursor, 3,6-Dibromo-9-phenyl-9H-carbazole , can provide valuable insights. This precursor is a well-characterized compound used in the synthesis of various organic electronic materials. nbinno.com The synthesis of 3,6-Dibromo-9-phenyl-9H-carbazole typically involves the bromination of 9-phenylcarbazole (B72232) using a brominating agent like N-bromosuccinimide (NBS). nbinno.commdpi.com

The properties of this precursor are summarized in the table below:

| Property | Value |

| Molecular Formula | C₁₈H₁₁Br₂N |

| Molecular Weight | 401.09 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 160-164 °C |

| Solubility | Soluble in dichloromethane |

Data sourced from commercial supplier information and general chemical literature. nbinno.com

The bromine atoms on the 3 and 6 positions of 3,6-Dibromo-9-phenyl-9H-carbazole serve as versatile handles for introducing a wide array of functional groups, enabling the creation of novel materials with tailored optoelectronic properties for applications in OLEDs and other electronic devices. nbinno.com Further research into the synthesis and characterization of this compound is necessary to fully elucidate its potential in the field of advanced materials.

Structure

3D Structure

Properties

Molecular Formula |

C30H18Br2N2 |

|---|---|

Molecular Weight |

566.3 g/mol |

IUPAC Name |

3-bromo-5-(3-bromocarbazol-9-yl)-9-phenylcarbazole |

InChI |

InChI=1S/C30H18Br2N2/c31-19-13-15-26-23(17-19)22-9-4-5-10-25(22)34(26)29-12-6-11-28-30(29)24-18-20(32)14-16-27(24)33(28)21-7-2-1-3-8-21/h1-18H |

InChI Key |

CYQPRYVDTQHGEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C(=CC=C3)N4C5=C(C=C(C=C5)Br)C6=CC=CC=C64)C7=C2C=CC(=C7)Br |

Origin of Product |

United States |

Electronic Structure and Frontier Molecular Orbital Analysis of 3 ,6 Dibromo 9 Phenyl 9h 4,9 Bicarbazole

Theoretical Investigations of Electronic Energy Levels (HOMO, LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's potential for applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

For carbazole-based materials, the HOMO is typically localized on the electron-rich carbazole (B46965) core, while the LUMO distribution can vary depending on the nature and position of substituents. Theoretical investigations, primarily using Density Functional Theory (DFT), are the standard method for calculating these energy levels. However, specific calculated values in electron volts (eV) for 3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole are not documented in the surveyed literature.

Based on general principles observed in similar compounds, the introduction of bromine atoms at the 3' and 6 positions would be expected to lower both the HOMO and LUMO energy levels due to the electron-withdrawing inductive effect of the halogens. Arylation at the 9-position of a carbazole unit with a phenyl group is also known to influence the HOMO level, often leading to its stabilization (lowering of energy). The precise quantitative impact of these combined substitutions on the bicarbazole framework would require specific DFT calculations.

A hypothetical data table for the electronic energy levels, which would be populated by such a computational study, is presented below.

Interactive Data Table: Theoretical Electronic Energy Levels

| Property | Calculated Value (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (Eg) | Data not available |

Note: The values in this table are placeholders, as specific computational data for this compound is not available in the public domain.

Computational Modeling of Electronic Transitions and Absorption Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool used to predict the electronic absorption spectra of molecules. This method allows for the calculation of excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths (f) of electronic transitions. These parameters are fundamental to understanding how a molecule interacts with light.

For this compound, TD-DFT calculations would likely reveal transitions characteristic of the extended π-conjugated system of the bicarbazole core. The primary electronic transitions would be from the HOMO to the LUMO, but other transitions, such as HOMO-1 to LUMO or HOMO to LUMO+1, could also contribute to the absorption spectrum. The presence of the dibromo and phenyl substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted bicarbazole, due to the extension of the conjugated system and the electronic effects of the substituents.

Without specific computational results, a detailed analysis of the electronic transitions is not possible. A representative data table that would be generated from a TD-DFT study is shown below.

Interactive Data Table: Predicted Electronic Absorption Characteristics

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | Data not available | Data not available | Data not available |

| S0 → S2 | Data not available | Data not available | Data not available |

| S0 → S3 | Data not available | Data not available | Data not available |

Note: This table illustrates the type of data obtained from TD-DFT calculations. Specific values for this compound are not currently available.

Impact of Halogen and Aryl Substituents on Molecular Orbital Delocalization

The spatial distribution, or delocalization, of the frontier molecular orbitals is a key factor in determining charge transport properties. In carbazole-based systems, the HOMO is typically delocalized over the entire π-conjugated carbazole backbone. The LUMO's delocalization can be more varied.

The introduction of halogen atoms like bromine can influence molecular orbital delocalization. While their inductive effect is electron-withdrawing, they also possess lone pairs that can participate in resonance, potentially affecting the π-system. The phenyl group at the 9-position introduces a further extension of the π-system, though its orientation (the dihedral angle relative to the carbazole plane) will significantly impact the degree of electronic communication and, therefore, the delocalization of the molecular orbitals. A computational study would visualize the HOMO and LUMO to show that the HOMO is likely spread across the bicarbazole core, while the LUMO may have significant contributions from the phenyl ring, depending on the molecular geometry.

Relationship Between Electronic Structure and Predicted Optoelectronic Functionality

The electronic structure of a molecule is intrinsically linked to its potential performance in optoelectronic devices. A deep HOMO level, for instance, is often associated with good air stability and a high ionization potential, which can be advantageous for hole transport materials. The LUMO level is critical for electron injection and transport. The HOMO-LUMO energy gap is a primary determinant of the color of emission in OLEDs and the absorption range in OPVs.

For this compound, the presence of bromine atoms could enhance intersystem crossing, a property that can be relevant for phosphorescent OLEDs. The phenyl group can be used to tune the solubility and film-forming properties of the material, which are crucial for device fabrication. However, without concrete data on the HOMO/LUMO energy levels and the nature of its electronic transitions, any prediction of its specific optoelectronic functionality remains speculative and would require dedicated experimental and computational investigation.

Electrochemical Behavior and Redox Processes of the Titled Bicarbazole Compound

Cyclic Voltammetry Studies for Oxidation and Reduction Potentials

Cyclic voltammetry is a key technique used to investigate the redox properties of electroactive molecules. For carbazole (B46965) derivatives, the oxidation process typically involves the removal of an electron from the nitrogen atom's lone pair, which is part of the aromatic π-system. The position and nature of substituents on the carbazole core have a pronounced effect on the ease of this oxidation.

In the case of 9-phenylcarbazoles, the oxidation potential is sensitive to substituents at the 3 and 6 positions. The presence of electron-withdrawing groups, such as bromine atoms, is known to make the oxidation more difficult, resulting in a higher oxidation potential. A study on a series of 9-phenylcarbazoles demonstrated that a compound with bromo groups at the 3 and 6 positions exhibits a half-wave potential (E1/2) for oxidation at +1.49 V. ntu.edu.tw This substantial shift in oxidation potential is attributed to the electron-withdrawing nature of the bromine atoms. ntu.edu.tw

While specific cyclic voltammetry data for 3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole is not extensively detailed in the available research, the behavior of the closely related 3,6-dibromo-9-phenylcarbazole provides a strong indication of its electrochemical characteristics. The bicarbazole structure, which extends the π-conjugated system, would likely influence the absolute values of the redox potentials, but the impact of the dibromo substitution pattern is expected to be a dominant factor.

Table 1: Oxidation Potentials of Selected 9-Phenylcarbazole (B72232) Derivatives

| Compound | Substituents | Half-Wave Potential (E1/2) vs. Ag/AgCl (V) |

|---|---|---|

| 3,6-Dibromo-9-phenylcarbazole | 3,6-Dibromo | +1.49 |

| 9-Phenylcarbazole Analogue | Unsubstituted | +1.28 |

Determination of Ionization Potentials and Electron Affinities

Ionization potential (IP), also known as ionization energy, is the energy required to remove an electron from a molecule in its gaseous state. nih.gov Electron affinity (EA) is the energy released when an electron is added to a neutral molecule to form a negative ion. These parameters are crucial for understanding the charge injection and transport properties of materials in organic electronics. They are directly related to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, respectively.

Correlation of Experimental Electrochemical Data with Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are increasingly used to complement and interpret experimental electrochemical data. These calculations can provide valuable insights into the electronic structure, molecular orbital energies (HOMO and LUMO), and redox potentials of molecules.

There are established computational protocols for accurately predicting redox potentials. researchgate.netmdpi.com These methods often involve calculating the Gibbs free energy change for the redox reaction in both the gas phase and solution, typically using a continuum solvation model. nih.gov The accuracy of these predictions is dependent on the chosen functional and basis set. researchgate.netmdpi.com For organic molecules, certain DFT functionals have shown good agreement with experimental values. nih.gov

While specific studies correlating the experimental electrochemical data of this compound with quantum chemical calculations are not prominent in the reviewed literature, the general applicability of these methods is well-documented for a wide range of organic and organometallic molecules. nih.gov Such a correlative study for the titled bicarbazole would involve performing DFT calculations to determine its optimized geometry and electronic properties, from which the redox potentials could be predicted and compared with experimental cyclic voltammetry results. This would provide a deeper understanding of the structure-property relationships governing its electrochemical behavior.

Photophysical Properties and Excited State Dynamics of 3 ,6 Dibromo 9 Phenyl 9h 4,9 Bicarbazole

Absorption Spectroscopy: Characterization of Electronic Transitions and Intramolecular Charge Transfer

The electronic absorption spectrum of bicarbazole systems is primarily governed by π-π* electronic transitions within the aromatic carbazole (B46965) moieties. In a molecule like 3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole, the absorption profile is expected to show intense bands in the ultraviolet region, characteristic of the carbazole units.

The introduction of bromine atoms and the phenyl group, however, modulates these transitions. Bromination can lead to shifts in the absorption peaks; for instance, in some carbazole-based D-π-A dyes, bromination at certain positions breaks the planarity and reduces conjugation, leading to a blueshift (a shift to shorter wavelengths) of the main absorption bands. nih.gov Conversely, substitution at other positions can extend conjugation and cause a redshift. nih.gov

A key feature in donor-acceptor (D-A) type molecules is the appearance of an Intramolecular Charge Transfer (ICT) band. nankai.edu.cnrsc.orgrsc.org In bicarbazole systems, where one carbazole unit can act as an electron donor relative to another or to a substituent, a weak and broad absorption band may appear at longer wavelengths, tailing into the visible region. This band corresponds to the direct excitation of an electron from the highest occupied molecular orbital (HOMO), often localized on the electron-donating part of the molecule, to the lowest unoccupied molecular orbital (LUMO), localized on the electron-accepting part. nih.gov For N-(4-cyanophenyl)carbazole, a related donor-acceptor molecule, a distinct charge-transfer absorption band is observed that is absent in the spectra of its individual donor (carbazole) and acceptor (benzonitrile) components. nih.gov The intensity and position of this ICT band are sensitive to the electronic coupling between the molecular fragments. nih.gov

Emission Spectroscopy: Fluorescence and Photoluminescence Studies

The emission properties of this compound are dictated by the nature of its lowest excited state. Upon excitation, the molecule relaxes to the lowest singlet excited state (S₁) before emitting a photon to return to the ground state (S₀), a process known as fluorescence.

In many bicarbazole derivatives, the emission originates from an excited state with significant charge-transfer character. nih.gov This is particularly true for systems with a twisted geometry, which promotes the spatial separation of the HOMO and LUMO. The presence of bromine atoms, however, can significantly influence the emission through the "heavy atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). This alternative de-excitation pathway competes with fluorescence, often leading to a reduction in fluorescence intensity. rsc.org

Studies on dihalogen-substituted carbazoles have shown a strong reduction in fluorescence efficiency, with brominated derivatives showing significantly lower quantum yields than the parent carbazole. rsc.org Furthermore, the emission color can be affected by substitution. While many bicarbazole emitters show deep-blue fluorescence, the specific substitution pattern can tune the emission across the visible spectrum. nih.govmdpi.com In some carbazole-based dyes, increasing the degree of bromination has been observed to cause a blueshift in the photoluminescence peak, consistent with a reduction in molecular conjugation. nih.gov

The photoluminescence quantum yield (PLQY or Φ_PL) is a critical measure of a material's luminescent efficiency, defined as the ratio of photons emitted to photons absorbed. For bicarbazole systems, PLQY can vary dramatically depending on the molecular structure and environment.

While some twisted donor-acceptor bicarbazole derivatives can exhibit high PLQYs (up to 75.5% in one study), the introduction of heavy atoms like bromine typically reduces this value. nih.gov The heavy atom effect increases the rate of intersystem crossing to the non-emissive (or weakly emissive) triplet state, thereby quenching the fluorescence. For example, a study on 3,6-dihalogenated carbazoles reported a PLQY of just 1.2% for the brominated derivative (Cz-Br), a stark decrease from the 55.9% observed for unsubstituted carbazole in the solid state. rsc.org This trade-off is fundamental in designing phosphorescent or TADF materials, where population of the triplet state is a desired outcome.

| Compound | Key Structural Feature | Photoluminescence Quantum Yield (PLQY) | Reference |

|---|---|---|---|

| Carbazole (Cz) | Unsubstituted Core | 55.9% (solid state) | rsc.org |

| 3,6-Dibromocarbazole (Cz-Br) | Brominated Core | 1.2% (solid state) | rsc.org |

| Bicarbazole-Benzophenone Derivative | Twisted D-A Structure | Up to 75.5% | nih.gov |

Solvatochromism, the change in the color of a substance's solution with solvent polarity, is a hallmark of molecules that have a different dipole moment in their excited state compared to their ground state. rsc.orgrsc.orgnih.gov For donor-acceptor molecules like this compound, the ICT excited state is typically much more polar than the ground state.

In non-polar solvents, the emission spectrum reflects the energy of the locally excited or ICT state with minimal solvent interaction. As the solvent polarity increases, the polar solvent molecules rearrange to stabilize the large dipole moment of the excited state. This stabilization lowers the energy of the excited state, resulting in a redshift (a shift to longer wavelengths) of the fluorescence emission. rsc.org

The magnitude of this redshift can be analyzed using models like the Lippert-Mataga equation to estimate the change in dipole moment upon excitation. For instance, detailed solvatochromic studies on N-(4-cyanophenyl)carbazole revealed a large excited-state dipole moment of 19 D, confirming the significant charge-transfer character of its S₁ state. nih.gov Such analysis is crucial for understanding the nature of the emitting state and for designing materials for specific applications, as the emission color can be tuned by the polarity of the surrounding medium.

Investigation of Thermally Activated Delayed Fluorescence (TADF) Mechanisms in Bicarbazole Systems

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows organic molecules to harvest triplet excitons for light emission, enabling internal quantum efficiencies of up to 100% in OLEDs. nih.govfrontiersin.org This process is particularly relevant for donor-acceptor molecules with a twisted structure, a category to which many bicarbazole derivatives belong. nih.govrsc.org

The core principle of TADF involves the up-conversion of triplet excitons (T₁), which are non-emissive, to singlet excitons (S₁), which are emissive. This conversion is achieved through a process called reverse intersystem crossing (RISC). For RISC to be efficient, the energy difference between the S₁ and T₁ states must be very small, allowing thermal energy at room temperature to drive the transition. frontiersin.org

The key parameter governing TADF efficiency is the singlet-triplet energy splitting (ΔE_ST). nih.gov This splitting is proportional to the exchange energy between the HOMO and LUMO. nih.gov In molecular designs for TADF, the primary goal is to minimize ΔE_ST (typically to < 0.2 eV). frontiersin.org

A common strategy to achieve a small ΔE_ST is to design molecules where the HOMO and LUMO are spatially separated. nih.gov In twisted bicarbazole systems, the HOMO can be localized on the electron-donating carbazole moiety while the LUMO is on the electron-accepting moiety. The twisted angle between these units minimizes their orbital overlap, which in turn minimizes the exchange energy and ΔE_ST. nih.govfrontiersin.org

The ΔE_ST can be determined experimentally from the onsets of the fluorescence (for S₁ energy) and phosphorescence (for T₁ energy) spectra. Theoretical calculations are also widely used to predict ΔE_ST and guide molecular design. nih.govnih.gov For many carbazole-based TADF emitters, ΔE_ST values are found to be well below 0.2 eV, facilitating efficient RISC. frontiersin.org

| Compound Class | Molecular Design Strategy | Typical ΔE_ST (eV) | Reference |

|---|---|---|---|

| Conventional Fluorophores | Large HOMO-LUMO overlap | 0.5 - 1.0 | nih.gov |

| Carbazole-based TADF Emitters | Twisted Donor-Acceptor | ≤ 0.37 (often < 0.2) | frontiersin.orgnih.gov |

| tMCzPN (TADF Emitter) | Sterically hindered, twisted D-A | 0.10 | frontiersin.org |

Effective management of excitons is crucial for maximizing the efficiency and stability of OLED devices. In TADF emitters, once triplet excitons are formed, they must be efficiently converted to singlets via RISC before they are lost through non-radiative decay pathways. The lifetime of the triplet state (τ_T) is a critical factor in this competition.

The introduction of bromine atoms via the heavy atom effect can increase the rates of both intersystem crossing (S₁ → T₁) and reverse intersystem crossing (T₁ → S₁), but it also significantly increases the rate of phosphorescence (T₁ → S₀) and non-radiative decay, which can shorten the triplet lifetime and potentially quench the delayed fluorescence. rsc.org

Chiroptical Properties: Circularly Polarized Luminescence (CPL) in Chiral Bicarbazole Derivatives

The introduction of chirality into bicarbazole scaffolds has emerged as a significant area of research, leading to materials with notable chiroptical properties, particularly Circularly Polarized Luminescence (CPL). CPL is an emission phenomenon where a chiral luminophore emits left- and right-circularly polarized light to different extents, providing valuable information about the stereochemistry of molecules in their excited states. This property is of great interest for applications in 3D optical displays, information storage, and chiroptical sensing. nih.gov

Research into chiral bicarbazole derivatives has demonstrated their potential as effective CPL-active materials. For instance, axially chiral 1,1'-bicarbazolyls (BiCz) have been synthesized and shown to exhibit intense near-ultraviolet photoluminescence with a peak around 380 nm. rsc.orgnih.gov The enantiomers of these BiCz derivatives display mirror-image circular dichroism and CPL, with luminescence dissymmetry factor (glum) values in the order of 10⁻⁴ in solution. rsc.orgnih.gov The glum factor is a critical parameter in CPL spectroscopy, quantifying the degree of circular polarization of the emitted light.

Furthermore, the design of more complex chiral bicarbazole systems has led to enhanced CPL properties. By incorporating bicarbazole units into donor-acceptor architectures, it is possible to generate circularly polarized thermally activated delayed fluorescence (CP-TADF). rsc.orgnih.gov In these systems, chiral bicarbazole donors are connected to acceptor units, often through a rigid structure, which helps in the spatial separation of the frontier molecular orbitals. rsc.orgnih.gov The nature of both the donor and acceptor units, as well as the linkage position on the carbazole core (e.g., at the 1- or 4-position), has been found to significantly influence the photophysical and chiroptical properties, affecting both the glum values and the photoluminescence quantum yield (PLQY). rsc.org

In some cases, axially chiral bibenzo[b]carbazole derivatives have exhibited large dissymmetry factors, with glum values as high as 2.81 x 10⁻² in the solid state, indicating the formation of well-ordered aggregates. researchgate.net The solid-state organization of these chiral molecules can play a crucial role in amplifying the chiroptical response.

The development of CPL-active probes based on chiral 4,4'-bicarbazole scaffolds has also been explored. researchgate.net These scaffolds can be readily modified to construct chiroptical sensors. For example, a helically chiral 4,4'-bicarbazole system has been shown to have a large Stokes shift and a glum value of 0.9 x 10⁻³. researchgate.net This scaffold was further functionalized to create a probe for hypochlorous acid, demonstrating the potential of these materials in biological sensing applications. researchgate.net

The synthesis of chiral carbazole-based BODIPYs (boron-dipyrromethene) with a binaphthyl unit has also been reported to show CPL activity both in solution and in the solid state. elsevierpure.comrsc.org This highlights the versatility of the bicarbazole framework in the design of a wide range of CPL-active materials.

While direct studies on the CPL properties of chiral derivatives of this compound are not extensively documented in the provided context, the existing research on related chiral bicarbazole structures provides a strong foundation for predicting their potential chiroptical behavior. The introduction of bromine atoms and a phenyl group could further modulate the electronic and steric properties, potentially influencing the CPL characteristics of its chiral derivatives.

Table of Chiroptical Properties for Selected Chiral Bicarbazole Derivatives

| Compound Class | Emission Peak (λem) | glum Value | State | Reference |

| Axially chiral 1,1'-bicarbazolyls | ~380 nm | 10⁻⁴ | Solution | rsc.orgnih.gov |

| Axially chiral bibenzo[b]carbazole derivatives | - | up to 2.81 x 10⁻² | Solid State | researchgate.net |

| Helically chiral 4,4'-bicarbazole scaffold | - | 0.9 x 10⁻³ | - | researchgate.net |

Molecular Design Principles and Structure Property Relationships for Bicarbazole Derivatives

Impact of Bicarbazole Linkage Isomerism on Electronic and Optical Properties

The precise point of connection between the two carbazole (B46965) units, known as linkage isomerism or regioisomerism, has a profound impact on the molecule's fundamental properties. rsc.org Subtle variations in the linkage positions can lead to significant differences in electronic communication, conjugation, and spatial arrangement, which in turn dictate the material's electrochemical and optical characteristics. rsc.orgacs.org

Bicarbazole derivatives can be linked via various C-C or C-N bonds, with the most studied C-C linkages being the 3,3'-, 3,4'-, and 4,4'-positions. rsc.orgacs.org The choice of linkage directly influences the degree of electronic conjugation between the two carbazole moieties. For instance, the 4,4'-linkage has been shown to increase the triplet energy and thermal stability of host materials, a critical factor for efficient phosphorescent OLEDs (PHOLEDs). acs.org In contrast, the 3,3'-linkage tends to result in enhanced current density in devices. acs.org

These differences arise from the way the linkage affects the molecular geometry and the overlap of molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the energy gap, are modulated by the connectivity. Studies on regioisomeric bicarbazoles have demonstrated that variations in twist angles between the carbazole units, dictated by the linkage, can alter triplet energy levels through a balance of resonance and conjugation effects. rsc.org Molecules with greater twist angles often exhibit larger HOMO-LUMO energy gaps. researchgate.net

Table 1: Influence of Bicarbazole Linkage Position on Material Properties

| Linkage Position | Key Property Impact | Application Relevance | Reference |

|---|---|---|---|

| 3,3'- | Enhances current density. | Useful for devices requiring high charge transport. | acs.org |

| 3,4'- | Intermediate properties between 3,3'- and 4,4'- isomers. | Offers a balance of charge transport and energy levels. | acs.org |

| 4,4'- | Increases triplet energy and thermal stability. | Ideal for host materials in blue phosphorescent OLEDs. | acs.org |

Role of Peripheral Substituents (e.g., Bromine, Phenyl Group) in Modulating Electronic and Optical Behavior

Peripheral substituents attached to the bicarbazole core, such as the bromine atoms and the N-phenyl group in 3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole, are not passive components. They play a crucial role in fine-tuning the molecule's electronic structure, reactivity, and solid-state morphology.

Bromine Atoms: The bromine atoms at the 3' and 6 positions have two primary functions.

Electronic Modification: As a halogen, bromine is an electronegative atom that exerts an electron-withdrawing inductive effect. This effect can lower the energy levels of the HOMO and LUMO of the bicarbazole system. researchgate.net

Synthetic Handle: The C-Br bond provides a reactive site for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. ossila.com This allows the 3',6-dibromo-bicarbazole core to serve as a versatile building block for creating more complex molecules, including polymers and donor-acceptor systems with tailored properties. ossila.comnbinno.com

Phenyl Group: The phenyl group attached to the nitrogen atom (N-phenyl) also significantly influences the molecule's characteristics.

Conformational Control: The phenyl group introduces a degree of steric hindrance that affects the planarity of the molecule and the rotational freedom around the C-N bond. This twisting of the molecular structure can disrupt intermolecular packing in the solid state, which can be beneficial for preventing aggregation-related quenching of luminescence. rsc.org

Donor-Acceptor (D-A) and Donor-π-Acceptor (D-π-A) Design Strategies in Bicarbazole Chromophores

A powerful strategy for creating functional organic materials is the donor-acceptor (D-A) design, where an electron-donating unit is covalently linked to an electron-accepting unit. bohrium.com Bicarbazole, with its electron-rich nitrogen-containing heterocyclic structure, is an excellent electron donor. nih.govmdpi.com By coupling bicarbazole with a suitable electron acceptor (e.g., benzophenone, benzonitrile), it is possible to create bipolar molecules with a spatial separation of the HOMO and LUMO. nih.govmdpi.com

This separation is a key requirement for materials used in thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs. researchgate.net In a D-A molecule, the HOMO is typically localized on the donor (bicarbazole) and the LUMO on the acceptor. mdpi.com The energy difference between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) can be minimized by increasing the twist angle between the donor and acceptor units, which reduces the exchange energy. researchgate.net

The introduction of a π-conjugated bridge (a "π-spacer") between the donor and acceptor moieties leads to a Donor-π-Acceptor (D-π-A) architecture. This approach allows for further tuning of the intramolecular charge transfer (ICT) character and the absorption and emission wavelengths of the chromophore.

Table 2: Electronic Properties of Example Bicarbazole-Based D-A-D Molecules

| Compound Name | Donor Moiety | Acceptor Moiety | Calculated HOMO (eV) | Calculated LUMO (eV) | Reference |

|---|---|---|---|---|---|

| DB14 | Bicarbazole | Benzophenone | -5.39 | -2.28 | mdpi.com |

| DB23 | Bicarbazole | Benzophenone | -5.40 | -2.28 | mdpi.com |

| DB29 | Bicarbazole | Benzophenone | -5.40 | -2.26 | mdpi.com |

Influence of Molecular Conformation and Steric Hindrance on Photophysical Processes

The three-dimensional shape (conformation) of a bicarbazole molecule is a critical determinant of its photophysical behavior. worktribe.com Processes like fluorescence, phosphorescence, and non-radiative decay are highly sensitive to molecular motions such as vibrations and rotations. Steric hindrance—the repulsion between atoms or groups that are forced into close proximity—is a key tool for controlling molecular conformation. rsc.orgworktribe.com

In bicarbazole systems, steric hindrance can be engineered by:

Linkage Position: As discussed in section 6.1, different linkage isomers result in varying degrees of twist between the two carbazole units. rsc.org

Bulky Substituents: Attaching large groups (e.g., tert-butyl, or even another bicarbazole unit) to the periphery of the molecule can enforce a twisted conformation and restrict conformational changes in the excited state. worktribe.comresearchgate.net

A twisted molecular structure is often desirable as it can disrupt intermolecular π-π stacking in the solid state. mdpi.com This disruption is crucial for preventing aggregation-caused quenching (ACQ), a phenomenon where the luminescence efficiency of a material drops at high concentrations or in the solid film due to the formation of non-emissive aggregates (excimers). mdpi.comresearchgate.net By incorporating bulky groups, designers can mitigate these detrimental interchromophore interactions, leading to higher efficiency even at the high doping concentrations used in OLEDs. researchgate.net

Furthermore, restricting the conformational relaxation of the molecule from the excited state back to the ground state can reduce non-radiative decay pathways, thereby enhancing the luminescence quantum yield. acs.org The conformation in the condensed phase is often more restricted than in the gas phase, meaning that the molecule may not be able to reach its lowest-energy excited-state geometry, which has a direct impact on the observed emission properties. acs.org

Strategies for Enhancing Solution Processability and Film-Forming Capabilities of Bicarbazole Materials

For many large-scale and low-cost electronics applications, it is advantageous to deposit organic materials from solution (e.g., via spin-coating or inkjet printing) rather than through vacuum thermal evaporation. However, large, rigid, and planar π-conjugated molecules like bicarbazole often suffer from poor solubility in common organic solvents. rsc.org

To overcome this, a common and effective strategy is the introduction of flexible or bulky alkyl side chains onto the bicarbazole scaffold, typically at the nitrogen atom. nih.govmdpi.com Common examples include ethyl, butyl, pentyl, hexyl, octyl, and branched 2-ethylhexyl groups. ossila.comnih.gov

These alkyl chains enhance solubility and processability through two main mechanisms:

Increased Entropy of Mixing: The flexible chains increase the conformational entropy of the molecule, making it more favorable for it to dissolve in a solvent.

Disruption of Intermolecular Packing: The bulky and non-planar nature of the alkyl groups prevents the rigid bicarbazole cores from packing tightly together in the solid state. This frustration of crystallization is what improves solubility. mdpi.com

The choice of alkyl chain can also influence the film-forming properties of the material. Well-designed side chains can lead to the formation of smooth, amorphous (non-crystalline) thin films, which are essential for fabricating uniform and efficient electronic devices. nih.gov For example, in a study of 3,3′-bicarbazole derivatives, a molecule with a bulky tert-butylphenyl group (BCz-tBuPh) was found to be more suitable for solution-processed emissive layers than one with a less bulky n-butylphenyl group (BCz-nBuPh) because it was less prone to aggregation in the solid state. mdpi.com

Advanced Characterization Techniques in Bicarbazole Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure of a newly synthesized molecule. Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy are routinely used to verify that the target compound has been formed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure of 3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole. The ¹H NMR spectrum would show distinct signals for each unique proton in the aromatic regions of the carbazole (B46965) and phenyl rings. The integration of these signals would correspond to the number of protons, and the splitting patterns (e.g., doublets, triplets) would provide information about adjacent protons, helping to confirm the substitution pattern. The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom, confirming the total number of carbons and their chemical environments.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular weight of the compound. For this compound (C₃₀H₁₈Br₂N₂), the experimentally measured mass would be compared to the calculated exact mass. The isotopic pattern observed in the mass spectrum would be particularly informative, as the two bromine atoms would create a characteristic M, M+2, and M+4 peak distribution, providing strong evidence for the presence of two bromine atoms in the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this bicarbazole derivative, the FT-IR spectrum would display characteristic peaks corresponding to C-H stretching and bending vibrations of the aromatic rings, C-N stretching from the carbazole core, and C-C stretching within the aromatic framework. The absence of an N-H stretching band (typically around 3400 cm⁻¹) would confirm that both carbazole nitrogen atoms are substituted.

Table 1: Illustrative Spectroscopic Data for a Bicarbazole Derivative (Note: This table is a hypothetical representation and not actual data for this compound)

| Technique | Expected Observation | Information Gained |

|---|---|---|

| ¹H NMR | Complex signals in the aromatic region (approx. 7.0-8.5 ppm) | Confirmation of proton environment and connectivity |

| ¹³C NMR | Multiple signals in the aromatic region (approx. 110-145 ppm) | Confirmation of the carbon skeleton |

| HRMS | Molecular ion peak with characteristic Br₂ isotopic pattern | Confirmation of elemental composition and molecular formula |

| FT-IR (cm⁻¹) | Aromatic C-H stretch (~3100-3000), C=C stretch (~1600-1450), C-N stretch (~1350) | Identification of key functional groups |

Solid-State Characterization for Supramolecular Organization and Intermolecular Interactions

Understanding how molecules arrange themselves in the solid state is crucial for predicting a material's properties, such as charge transport in electronic devices. X-ray crystallography and Hirshfeld surface analysis are powerful tools for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule and its packing arrangement in a crystal. nih.gov If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. researchgate.net It would also reveal the planarity of the carbazole units and the dihedral angle between them and the phenyl substituent. Furthermore, analysis of the crystal packing would identify intermolecular interactions such as π-π stacking or halogen bonding, which govern the material's supramolecular architecture.

Table 2: Illustrative Crystallographic and Interaction Data (Note: This table is a hypothetical representation and not actual data for this compound)

| Technique / Analysis | Parameter | Typical Information Obtained |

|---|---|---|

| X-ray Crystallography | Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) | |

| Intermolecular Distances | Evidence of π-π stacking, hydrogen or halogen bonds | |

| Hirshfeld Surface Analysis | dnorm map | Visualization of close contacts (e.g., red spots indicating H-bonds) |

| 2D Fingerprint Plots | Quantitative contribution of interaction types (e.g., H···H ~45%, C···H ~25%) |

Thermal Analysis for Material Stability and Processing Parameters

Thermal analysis techniques are essential for determining the stability of a material at different temperatures and for identifying key processing parameters. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is crucial for determining the thermal stability of a compound. The TGA curve for this compound would show the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs. A high Td is desirable for materials used in electronic devices, as it indicates the material can withstand the high temperatures used in fabrication processes like vacuum deposition.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to identify thermal transitions such as melting (Tm), crystallization (Tc), and the glass transition temperature (Tg). For amorphous or semi-crystalline materials, the Tg is a critical parameter, representing the temperature at which the material changes from a rigid, glassy state to a more rubbery, amorphous state. A high Tg indicates good morphological stability, which is important for preventing device degradation over time.

Table 3: Illustrative Thermal Properties for a Bicarbazole Derivative (Note: This table is a hypothetical representation and not actual data for this compound)

| Technique | Property | Typical Value Range for High-Performance Materials | Significance |

|---|---|---|---|

| TGA | Decomposition Temp. (Td at 5% loss) | > 350 °C | Indicates high thermal stability |

| DSC | Glass Transition Temp. (Tg) | > 120 °C | Indicates good morphological stability of amorphous films |

| Melting Temp. (Tm) | > 200 °C | Indicates high stability of the crystalline state |

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the chemical compound "this compound" to construct a detailed article covering the requested optoelectronic applications.

Extensive research exists on the broader families of bicarbazole and dibromo-carbazole derivatives for applications in OLEDs, OPVs, and OFETs. For instance, various isomers such as 3,3'-bicarbazoles and 2,7- or 3,6-linked carbazole systems have been widely studied as host materials, hole transporters, and emitters. nih.govnih.govresearchgate.net Derivatives like 3,6-dibromo-9-phenylcarbazole (a single carbazole unit) and related substituted phenyl-carbazoles are also documented as important building blocks in materials science. cmu.edusigmaaldrich.comossila.com

However, specific studies detailing the synthesis, characterization, and device integration of the precise isomer this compound are not present in the available search results. The unique 4,9'-linkage combined with the specific substitution pattern appears to be a novel or less-explored area of research. Therefore, generating a thorough, informative, and scientifically accurate article that focuses solely on this compound as per the provided outline is not feasible at this time.

Optoelectronic Applications and Device Integration of Bicarbazole Based Materials

Advanced Material Architectures: Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The integration of complex molecular building blocks into highly ordered, porous structures has given rise to advanced materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). Bicarbazole derivatives, including compounds like 3',6-Dibromo-9-phenyl-9H-4,9'-bicarbazole, are emerging as versatile components in the design and synthesis of these frameworks due to their unique structural and electronic properties. The rigid, non-planar geometry of the bicarbazole unit can lead to the formation of robust, three-dimensional networks with high porosity and thermal stability.

Bicarbazole as Ligands and Building Blocks for Porous Frameworks

Bicarbazole moieties serve as excellent ligands and building blocks for the construction of both COFs and MOFs. In COFs, bicarbazole units can be functionalized with reactive groups (e.g., aldehydes, amines, nitriles) that undergo condensation reactions to form extended, crystalline networks. For instance, bicarbazole-based covalent triazine frameworks (Car-CTFs) have been synthesized through the ionothermal trimerization of nitrile-functionalized bicarbazole precursors. nih.gov These materials exhibit a microporous structure with high specific surface areas, making them promising candidates for various applications. The twisted nature of the N,N'-bicarbazole unit can also be exploited to create unique topologies in COF design. chemrxiv.org

In the context of MOFs, bicarbazole derivatives functionalized with coordinating groups like carboxylates can act as organic linkers that coordinate to metal ions or clusters. This self-assembly process leads to the formation of highly ordered, porous crystalline materials. nsf.gov The bicarbazole unit's photophysical properties can be harnessed in MOFs designed for applications such as light harvesting, where the bicarbazole ligand can act as an antenna to absorb light and transfer energy to other components within the framework. nsf.govacs.org The tetrahedral geometry of certain bicarbazole-based ligands can direct the formation of specific network topologies. nsf.gov

The table below summarizes key properties of some reported bicarbazole-based porous frameworks.

| Framework Type | Precursor/Ligand | Synthesis Method | Surface Area (m²/g) | Key Properties | Reference |

| COF | [9,9'-bicarbazole]-3,3',6,6'-tetracarbonitrile | Ionothermal | ~1400 | Excellent thermal stability, microporous | nih.gov |

| MOF | Tetratopic ligand based on N,N′-bicarbazole | Solvothermal | - | Highly porous, photoactive | nsf.gov |

| COF | Bicarbazole-based aldehydes and amines | Solvothermal | - | Crystalline, tunable topologies | chemrxiv.org |

Functionalization for Specific Research Applications (e.g., gas capture, energy storage)

The inherent properties of bicarbazole-based frameworks can be further tailored for specific applications through strategic functionalization. The introduction of specific chemical groups onto the bicarbazole unit or within the pores of the framework can significantly enhance their performance in areas such as gas capture and energy storage.

Gas Capture:

The high surface area and porous nature of bicarbazole-based COFs and MOFs make them attractive materials for gas storage and separation, particularly for carbon dioxide (CO₂) capture. The nitrogen-rich structure of bicarbazole itself contributes to an affinity for CO₂. This can be further enhanced by incorporating additional polar functional groups or nitrogen-rich moieties like triazine rings into the framework. nih.govnih.gov For example, bicarbazole-based covalent triazine frameworks have demonstrated significant CO₂ uptake capacities. nih.gov Amine functionalization is a widely adopted strategy to improve CO₂ capture in porous materials, as the amine groups can interact with acidic CO₂ molecules through chemisorption. frontiersin.orgfrontiersin.orgbohrium.com

The following table presents CO₂ uptake data for a bicarbazole-based covalent triazine framework.

| Material | Temperature (K) | CO₂ Uptake (mmol/g) | Reference |

| Car-CTF | 273 | 7.60 | nih.gov |

| Car-CTF | 298 | 3.91 | nih.gov |

Energy Storage:

Bicarbazole-based COFs are also being explored for their potential in energy storage devices, such as supercapacitors and batteries. The redox-active nature of the carbazole (B46965) moiety allows for Faradaic energy storage, complementing the electrical double-layer capacitance arising from the high surface area of the material. nih.govrsc.orgnih.gov The ordered porous structure of these COFs facilitates rapid ion transport, which is crucial for high power density.

Research has shown that bicarbazole-based covalent triazine frameworks can exhibit high specific capacitance and excellent cycling stability when used as supercapacitor electrodes. nih.gov The performance of these materials is attributed to their high surface area and the presence of redox-active nitrogen atoms.

The table below summarizes the electrochemical performance of a bicarbazole-based covalent triazine framework.

| Material | Specific Capacitance (F/g) | Scan Rate (mV/s) | Columbic Efficiency (%) | Cycles | Reference |

| Car-CTF | 545 | 5 | 96.1 | 8000 | nih.gov |

Q & A

Q. How can chiral bicarbazole derivatives achieve dual TADF and circularly polarized luminescence?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.